WZ811
Übersicht
Beschreibung
- WZ811 ist ein niedermolekularer Antagonist des CXC-Chemokinrezeptors 4 (CXCR4). CXCR4 ist ein G-Protein-gekoppelter Rezeptor, der spezifisch für den aus Stromazellen stammenden Faktor 1 (SDF-1 oder CXCL12) ist.
- Die Aktivierung von CXCR4 spielt eine entscheidende Rolle in verschiedenen biologischen Prozessen, einschließlich der Homing hämatopoetischer Stammzellen, der Chemotaxis, der Lymphozytenruhe und des Wachstums und der Metastasierung bestimmter Krebszelltypen .
Präparationsmethoden
- This compound wird aus zwei aromatischen Amingruppen synthetisiert.
- Es hemmt effektiv die Bindung von TN14003 an CXCR4 mit einem EC50-Wert von 0,3 nM.
- Anschließend stört this compound die SDF-1-Funktion und blockiert den CXCR4/SDF-1-vermittelten Signalweg .
Wissenschaftliche Forschungsanwendungen
- Die potenziellen Anwendungen von WZ811 umfassen mehrere Bereiche:
Chemie: Als CXCR4-Antagonist kann es in der Arzneimittelforschung und chemischen Biologie verwendet werden.
Biologie: Es beeinflusst die Migration hämatopoetischer Stammzellen und die Lymphozytenfunktion.
Medizin: this compound könnte therapeutische Auswirkungen bei CXCR4-assoziierten Krankheiten haben.
Industrie: Seine einzigartigen Eigenschaften machen es wertvoll für die Arzneimittelentwicklung.
Wirkmechanismus
- Der Mechanismus von this compound beinhaltet die Blockierung von CXCR4/SDF-1-Signalwegen.
- Es moduliert die cAMP-Spiegel und hemmt die SDF-1-induzierte Matrigel-Invasion.
- Weitere Einzelheiten zu molekularen Zielen und Wegen erfordern weitere Forschung.
Wirkmechanismus
Target of Action
WZ811 is a highly potent competitive antagonist of CXCR4 . CXCR4 is a chemokine receptor that plays a crucial role in various biological processes such as cell migration, immune response, and cancer metastasis.
Mode of Action
This compound works by efficiently inhibiting the CXCR4/SDF-1 (or CXCL12) mediated modulation of cAMP levels . It blocks the binding of SDF-1 to CXCR4, thereby preventing the downstream signaling events triggered by this interaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CXCR4/SDF-1 signaling pathway . By blocking the interaction between SDF-1 and CXCR4, this compound disrupts the downstream signaling events that lead to changes in cellular cAMP levels and cell migration .
Result of Action
The inhibition of CXCR4/SDF-1 mediated modulation of cAMP levels by this compound results in the disruption of cell migration . This can have significant effects in various biological contexts, such as immune response and cancer metastasis.
Biochemische Analyse
Biochemical Properties
WZ811 plays a crucial role in biochemical reactions by specifically antagonizing the CXCR4 receptor. CXCR4 is a G-protein-coupled receptor that binds to the chemokine stromal cell-derived factor-1 (SDF-1 or CXCL12). This compound inhibits the CXCR4/SDF-1-mediated modulation of cyclic adenosine monophosphate (cAMP) levels in cells, with an effective concentration (EC50) of 1.2 nM . Additionally, this compound blocks SDF-1-induced Matrigel invasion in cells with an EC50 of 5.2 nM . This compound interacts with various biomolecules, including CXCR4, and disrupts the signaling pathways mediated by this receptor.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of TF-1 and UT-7 cells in a dose-dependent manner and induces apoptosis in chronic lymphocytic leukemia cells . This compound also enhances the sensitivity of cells to docetaxel, a chemotherapeutic agent . Furthermore, this compound inhibits the migration and invasion of cancer cells, such as MDA-MB-231 breast carcinoma cells, by blocking the CXCR4/SDF-1 signaling pathway . This compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its ligand, SDF-1. This inhibition disrupts downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, proliferation, and migration . By blocking the CXCR4/SDF-1 interaction, this compound effectively reduces the activation of these pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Over time, this compound maintains its potency in inhibiting CXCR4-mediated signaling pathways. Long-term studies have shown that this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells even after prolonged exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse xenograft models of chronic lymphocytic leukemia, this compound administered at a dosage of 40 mg/kg effectively inhibited tumor growth and blocked the CXCR4/PI3K/AKT signaling pathway . Higher doses of this compound have been associated with increased apoptosis and reduced tumor aggressiveness . At very high doses, potential toxic or adverse effects may occur, and careful dosage optimization is necessary to achieve therapeutic efficacy without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to the CXCR4 receptor. By inhibiting the CXCR4/SDF-1 interaction, this compound affects the downstream signaling pathways, including the PI3K/AKT pathway . This inhibition leads to changes in metabolic flux and metabolite levels within the cells. Additionally, this compound’s interaction with CXCR4 may influence the expression of genes involved in cellular metabolism, further affecting the overall metabolic state of the cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to inhibit the CXCR4 receptor suggests that it may be actively transported to areas with high CXCR4 expression . This targeted distribution enhances the compound’s efficacy in inhibiting CXCR4-mediated signaling pathways. Additionally, this compound’s localization and accumulation within specific tissues may be influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, CXCR4. Upon binding to CXCR4, this compound may be directed to specific cellular compartments where CXCR4 is localized . This localization is crucial for the compound’s activity, as it allows this compound to effectively inhibit CXCR4-mediated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, further influencing its function and activity .
Vorbereitungsmethoden
- WZ811 is synthesized from two aromatic amine groups.
- It effectively inhibits the binding of TN14003 to CXCR4, with an EC50 value of 0.3 nM.
- Subsequently, this compound disrupts SDF-1 function and blocks the CXCR4/SDF-1-mediated signaling pathway .
Analyse Chemischer Reaktionen
- WZ811 unterliegt verschiedenen Reaktionen, darunter die Hemmung der SDF-1-induzierten Modulation der cAMP-Spiegel (EC50 = 1,2 nM) und der Matrigel-Invasion (EC50 = 5,2 nM).
- Häufige Reagenzien und Bedingungen für diese Reaktionen werden in der verfügbaren Literatur nicht explizit erwähnt.
Vergleich Mit ähnlichen Verbindungen
- Leider werden in den verfügbaren Informationen keine spezifischen ähnlichen Verbindungen erwähnt.
Eigenschaften
IUPAC Name |
N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFRXIGQQRMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468697 | |
Record name | WZ811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55778-02-4 | |
Record name | WZ811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WZ 811 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.